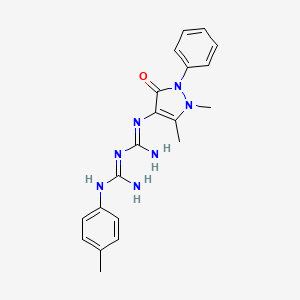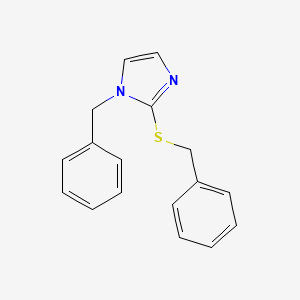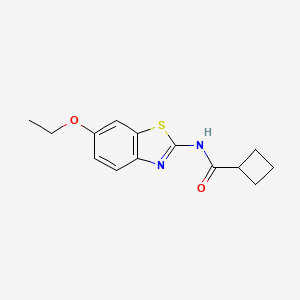
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the glycine receptor antagonist family and has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In Additionally, we will list as many future directions for research on CFM-2 as possible.
科学研究应用
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its analgesic properties. Studies have shown that this compound is effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
作用机制
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a glycine receptor antagonist, meaning it blocks the action of glycine at its receptor. Glycine is an inhibitory neurotransmitter that plays a role in pain sensation and inflammation. By blocking glycine receptors, this compound reduces the transmission of pain signals and reduces inflammation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to reduce anxiety and increase locomotor activity in animal models. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One advantage of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its specificity for glycine receptors. This allows researchers to study the role of glycine in pain and inflammation without affecting other neurotransmitters. Additionally, this compound has a relatively long half-life, allowing for sustained effects in animal models.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments. Additionally, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on its potential as a treatment for epilepsy. Additionally, this compound could be studied for its potential to treat other conditions, such as anxiety and depression. Further research could also explore the potential of this compound to be used in combination with other drugs for enhanced therapeutic effects. Finally, future research could focus on developing new synthesis methods for this compound that increase its solubility and reduce toxic effects.
合成方法
The synthesis method for N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions. The starting material is 3-chloro-4-fluoroaniline, which is reacted with methylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-methylsulfonylamine. This compound is then reacted with glycine to form this compound, or this compound.
属性
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O3S/c1-17(15,16)13(5-9(12)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOOTPETHWKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)
![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


